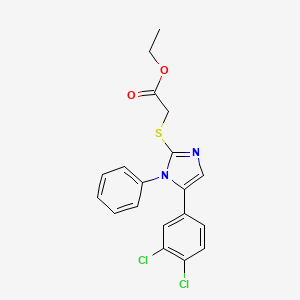

ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2S/c1-2-25-18(24)12-26-19-22-11-17(13-8-9-15(20)16(21)10-13)23(19)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNSVFMVKGVMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the thioacetate group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate with structurally related imidazole derivatives, focusing on substituent effects, synthetic pathways, and inferred biological relevance.

Substituent Variations and Electronic Effects

- Position 2 Modifications: The thioacetate ester group in the target compound distinguishes it from analogs like ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate (), which features a hydroxylated propanoate chain.

Aromatic Substituents :

The 3,4-dichlorophenyl group at position 5 introduces strong electron-withdrawing effects, contrasting with 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole (), where electron-rich thiophene and phenyl groups dominate. Such differences influence π-π stacking interactions in biological targets, as seen in studies of imidazole-based kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

A comparative table of key properties is inferred from structural analogs:

*LogP values estimated using fragment-based methods.

Biological Activity

Ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C18H16Cl2N2OS

- Molecular Weight : 373.30 g/mol

The presence of the imidazole ring and the dichlorophenyl group suggests significant interactions with biological targets, potentially enhancing its activity against various pathogens.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The following table summarizes key findings regarding its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.5 - 1 μg/mL | Disruption of membrane integrity |

| Candida albicans | 6.25 - 25 μg/mL | Inhibition of ergosterol biosynthesis |

The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating broad-spectrum antimicrobial potential. The study also highlighted its ability to inhibit biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming pathogens .

The mechanism through which this compound exerts its antimicrobial effects appears to involve:

- Inhibition of Key Enzymes : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial DNA replication and folate metabolism respectively. IC50 values were reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Biofilm Inhibition : It was observed that the compound significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, suggesting a dual action against planktonic and sessile forms of bacteria .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxicity profile of this compound was assessed using hemolytic assays and cytotoxicity tests on mammalian cell lines:

- Hemolytic Activity : The compound exhibited low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety profile compared to Triton X-100.

- Cytotoxicity : The IC50 values for cytotoxicity were greater than 60 μM, suggesting that the compound is relatively non-toxic to mammalian cells at therapeutic concentrations .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in treating infections resistant to conventional therapies:

- Case Study on Biofilm Infections : A clinical study involving patients with chronic Staphylococcus aureus infections revealed that treatment with derivatives of this compound led to a significant reduction in infection severity and biofilm density.

- Combination Therapy : A study highlighted the synergistic effects when combined with traditional antibiotics such as Ketoconazole, resulting in lower MICs for resistant strains .

Q & A

(Basic) What are the standard synthetic routes for ethyl 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate, and what key reaction conditions influence yield and purity?

Answer:

The synthesis typically involves:

- Imidazole ring formation via condensation of glyoxal, ammonium acetate, and 3,4-dichlorophenyl-substituted diketones under reflux in acetic acid .

- Substitution reactions to introduce the phenyl and thioacetate groups. Ethyl bromoacetate reacts with the thiol intermediate in the presence of a base (e.g., triethylamine) to form the thioester linkage .

- Key conditions : Solvents like dimethylformamide (DMF) or acetone optimize intermediate stability, while temperatures between 80–100°C enhance reaction rates. Catalysts (e.g., palladium for hydrogenation) and purification via recrystallization or column chromatography improve purity .

(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of analogs of this compound?

Answer:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., halogen position on the phenyl ring) and test in standardized assays (MIC for antimicrobial; MTT for cytotoxicity) to identify critical pharmacophores .

- Orthogonal validation : Use high-performance liquid chromatography (HPLC) and LC-MS to confirm compound purity, as impurities may skew bioactivity results .

- Mechanistic studies : Compare transcriptomic profiles of treated cells to differentiate antimicrobial (membrane disruption) vs. anticancer (apoptosis induction) pathways .

(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy : 1H and 13C NMR confirm proton/carbon environments (e.g., imidazole ring protons at δ 7.2–8.1 ppm; thioester C=O at ~170 ppm) .

- IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-S bond) validate functional groups .

- X-ray crystallography : Resolves bond lengths (e.g., C-S: ~1.81 Å) and dihedral angles, critical for confirming regiochemistry in imidazole derivatives .

(Advanced) What experimental strategies can elucidate the mechanism of action in anticancer studies?

Answer:

- Molecular docking : Predict interactions with targets like tubulin or kinases (e.g., EGFR) using software such as AutoDock. Validate via enzyme inhibition assays (IC50 determination) .

- Cellular assays : Measure apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation. Compare with structural analogs lacking the dichlorophenyl group to assess target specificity .

- Kinetic studies : Use surface plasmon resonance (SPR) to determine binding affinity (KD) and residence time for target proteins .

(Basic) How do the 3,4-dichlorophenyl and thioacetate groups influence physicochemical properties?

Answer:

- 3,4-Dichlorophenyl : Increases lipophilicity (logP ~3.5), enhancing membrane permeability. Electron-withdrawing Cl groups stabilize charge-transfer interactions in biological targets .

- Thioacetate : Improves metabolic stability compared to oxyesters. The sulfur atom facilitates hydrogen bonding with cysteine residues in enzymes, affecting inhibitory potency .

- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays .

(Advanced) How do reaction solvents and catalysts impact regioselectivity in imidazole ring substitution?

Answer:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring substitution at the 5-position of the imidazole ring. Protic solvents (e.g., ethanol) may promote 4-substitution via hydrogen bonding .

- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) direct electrophilic substitution to electron-rich positions. Pd/C catalysts in hydrogenation steps reduce nitro groups without altering the thioester .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., 5-substitution), while higher temperatures (80–100°C) drive thermodynamic outcomes .

(Advanced) What analytical approaches can address discrepancies in reported cytotoxicity data across cell lines?

Answer:

- Dose-response profiling : Use 10-point dilution curves to calculate IC50 values, minimizing variability from single-dose studies .

- Cell line authentication : STR profiling ensures consistency across experiments. Test in panels (e.g., NCI-60) to identify lineage-specific sensitivity .

- Metabolic stability assays : Incubate compounds with liver microsomes to assess degradation rates, which may explain potency loss in certain models .

(Basic) What are the common degradation pathways of this compound under storage conditions?

Answer:

- Hydrolysis : The thioester bond is susceptible to hydrolysis in aqueous media (pH <5 or >9), forming acetic acid and imidazole-thiol derivatives. Stabilize with lyophilization or storage at -20°C in anhydrous DMSO .

- Photooxidation : Exposure to UV light may oxidize the imidazole ring. Use amber vials and inert atmospheres (N2) for long-term storage .

(Advanced) How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 inhibition. Optimize logP (2–3) and topological polar surface area (<140 Ų) for oral absorption .

- QSAR models : Correlate structural descriptors (e.g., Hammett σ for Cl substituents) with bioactivity to prioritize synthetic targets .

- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituting the dichlorophenyl group with bioisosteres (e.g., CF3) .

(Basic) What are the recommended controls for ensuring reproducibility in biological assays?

Answer:

- Positive controls : Use established agents (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial assays) to validate assay conditions .

- Vehicle controls : Include DMSO (≤0.1% v/v) to rule out solvent effects on cell viability .

- Blank reactions : Synthesize and test intermediates (e.g., imidazole-thiol) to confirm bioactivity originates from the final compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.